molecular formula C16H14Br2 B3059100 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene CAS No. 94275-22-6

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene

Cat. No.: B3059100
CAS No.: 94275-22-6
M. Wt: 366.09 g/mol
InChI Key: JFWMKAUXLFFZTQ-UHFFFAOYSA-N
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Description

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene is a brominated derivative of dibenzo[a,e][8]annulene This compound is characterized by the presence of two bromine atoms at the 5 and 11 positions of the dibenzo[a,e][8]annulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene typically involves the bromination of dibenzo[a,e][8]annulene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 5 and 11 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products may include ketones, alcohols, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: The major product is the fully hydrogenated dibenzo[a,e][8]annulene.

Scientific Research Applications

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the fused ring system can interact with hydrophobic regions of target molecules, enhancing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5,6,11,12-Tetrabromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene: A compound with four bromine atoms, which may exhibit different reactivity and properties.

    11,12-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulen-5-ol: A hydroxylated derivative with potential differences in solubility and biological activity.

    5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene: The non-brominated parent compound, which serves as a basis for comparison in terms of reactivity and applications.

Uniqueness

5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene is unique due to its selective bromination pattern, which imparts distinct chemical properties and reactivity. This compound’s specific substitution positions can influence its interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2,10-dibromotricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-5-1-3-7-13(11)16(18)10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMKAUXLFFZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CC(C3=CC=CC=C31)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293551
Record name 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94275-22-6
Record name NSC90645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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